2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid
Description
Systematic Nomenclature and Structural Identification
The compound this compound is characterized by a central benzoic acid core substituted at the 2- and 6-positions with 4,6-dimethoxypyridin-2-yloxy groups. Its systematic IUPAC name reflects this arrangement: This compound. The CAS registry number 800390-19-6 uniquely identifies this molecule, while its molecular formula, C₂₁H₂₀N₂O₈, corresponds to a molecular weight of 428.392 g/mol.
The structural geometry features two pyridine rings, each bearing methoxy groups at the 4- and 6-positions. X-ray crystallographic studies of analogous compounds, such as 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid, reveal planar arrangements for substituted benzoic acid systems, with dihedral angles between aromatic planes ranging from 35° to 45°. For the title compound, steric interactions between the pyridine substituents and the carboxylic acid group likely induce slight deviations from coplanarity, though computational models suggest the methoxy groups adopt orientations that minimize torsional strain.
Historical Development of Bis-Pyridinyloxy Benzoic Acid Derivatives
The synthesis of bis-heterocyclic benzoic acid derivatives emerged in the late 20th century, driven by interest in their coordination chemistry and potential as photoactive materials. Early work focused on simpler analogs, such as 2,6-bis(pyridyloxy)benzoic acid, which demonstrated unique metal-binding capabilities due to the synergistic effects of the pyridine nitrogen atoms and carboxylic acid group. The introduction of methoxy substituents, as seen in the title compound, represents a refinement aimed at modulating electronic properties while maintaining structural rigidity.
A pivotal advancement occurred with the development of hydrothermal synthesis techniques, which enabled the crystallization of thermally stable derivatives. For instance, single crystals of 3,5-bis[(pyridin-4-yl)methoxy]benzoic acid were first obtained through unintended recrystallization under hydrothermal conditions, revealing hydrogen-bonded chains stabilized by O-H⋯N interactions. These findings informed subsequent strategies for directing molecular assembly in related systems, including the title compound.
The structural evolution of these compounds parallels developments in herbicide chemistry. Notably, bispyribac-sodium—a 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate derivative—showcases how methoxy-substituted heterocycles enhance bioactivity through improved membrane permeability. While the pyridine-containing analog discussed here lacks agricultural applications, its synthesis reflects methodological cross-pollination between materials science and agrochemical research.
Positional Isomerism in Poly-Substituted Benzoic Acid Systems
The 2,6-substitution pattern of the title compound represents one of several geometrically distinct isomers within the bis-pyridinyloxy benzoic acid family. Comparative analyses reveal significant differences in physicochemical properties across positional isomers:
- Steric Considerations : The para-substitution (2,6-positions) creates a symmetrical molecular framework that minimizes steric clashes between substituents. In contrast, 3,5-substituted analogs exhibit greater torsional strain due to closer proximity of the pyridine rings.
- Electronic Effects : Methoxy groups at the 4- and 6-positions on the pyridine rings create an electron-rich environment that enhances solubility in polar aprotic solvents. Nuclear magnetic resonance (NMR) studies of related compounds show downfield shifts for aromatic protons adjacent to electron-donating methoxy groups, confirming this electronic modulation.
- Crystallographic Behavior : The 2,6-substitution pattern promotes linear chain formation through hydrogen bonding, as observed in the crystal structure of methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate. Ortho-substituted isomers, by contrast, tend to form dimeric structures due to restricted rotation about the central benzene ring.
The following table summarizes key differences between substitution patterns:
| Substitution Pattern | Crystallographic Packing | Solubility (DMSO, mg/mL) | Torsional Angle (°) |
|---|---|---|---|
| 2,6- | Linear chains | 12.4 ± 0.3 | 35.8 |
| 3,5- | Dimeric clusters | 8.9 ± 0.2 | 58.2 |
| 2,4- | Helical arrays | 5.1 ± 0.1 | 72.4 |
These structural nuances underscore the critical relationship between substitution geometry and macroscopic material properties.
Properties
CAS No. |
800390-19-6 |
|---|---|
Molecular Formula |
C21H20N2O8 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
2,6-bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid |
InChI |
InChI=1S/C21H20N2O8/c1-26-12-8-16(28-3)22-18(10-12)30-14-6-5-7-15(20(14)21(24)25)31-19-11-13(27-2)9-17(23-19)29-4/h5-11H,1-4H3,(H,24,25) |
InChI Key |
LMZRLOSWUFIVQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=C1)OC2=C(C(=CC=C2)OC3=CC(=CC(=N3)OC)OC)C(=O)O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid typically involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyridin-2-yl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
1. Herbicidal Activity
Bispyribac is primarily used as a post-emergence herbicide in rice cultivation. It exhibits a low toxicity profile while effectively controlling a wide range of annual and perennial gramineous weeds and broadleaf weeds. Its effectiveness against barnyard grass during the early leaf stages (1–7 leaf phase) makes it particularly valuable in rice fields where such weeds are prevalent .
2. Mechanism of Action
The herbicide functions by inhibiting the synthesis of certain amino acids necessary for plant growth. This mode of action disrupts protein synthesis in target weeds, leading to their eventual death while having minimal impact on rice plants due to their different metabolic pathways .
Case Studies and Efficacy
Case Study 1: Efficacy in Rice Fields
In field trials conducted in various regions, formulations of Bispyribac demonstrated significant efficacy in controlling weed populations. For instance, a study revealed that a 10% suspended concentration formulation resulted in over 90% weed control within weeks of application. The compound's selective toxicity allows it to target weeds without harming rice crops .
Case Study 2: Comparative Studies with Other Herbicides
Comparative studies have shown that Bispyribac outperforms several other herbicides in terms of both efficacy and safety. In trials comparing Bispyribac with traditional herbicides like glyphosate and imazethapyr, Bispyribac provided superior control over resistant weed species while maintaining a safer profile for non-target organisms .
Mechanism of Action
The compound exerts its herbicidal effects by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for the synthesis of branched-chain amino acids in plants. By blocking this enzyme, the compound disrupts the production of essential amino acids, leading to the inhibition of plant growth and ultimately causing plant death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidinyloxybenzoic Acid Class: Pyriminobac
Pyriminobac is the only other herbicide in the pyrimidinyloxybenzoic acid class .
| Property | Bispyribac | Pyriminobac |
|---|---|---|
| IUPAC Name | 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid | 2-(4,6-dimethoxypyrimidin-2-yloxy)-6-(methoxycarbonyl)benzoic acid |
| Molecular Formula | C₁₉H₁₈N₄O₈ | C₁₆H₁₅N₃O₈ |
| Molecular Weight | 430.37 g/mol | 377.31 g/mol |
| Herbicidal Activity | Broad-spectrum (grasses, sedges) | Narrower spectrum (specific grasses) |
| Mode of Action | ALS inhibition | ALS inhibition |
| Application | Post-emergence, systemic | Pre-emergence, contact |
Pyriminobac differs structurally by replacing one pyrimidinyloxy group with a methoxycarbonyl substituent, reducing its systemic activity compared to bispyribac . Field studies indicate bispyribac exhibits higher solubility in aqueous solutions (via sodium/potassium salt formulations), enhancing its mobility in rice paddies .
Positional Isomer: 2,4-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic Acid
The 2,4-isomer of bispyribac, synthesized using 2,4-dihydroxybenzoic acid, demonstrates distinct herbicidal properties :
| Property | 2,6-Isomer (Bispyribac) | 2,4-Isomer |
|---|---|---|
| Substitution Pattern | 2,6-pyrimidinyloxy groups | 2,4-pyrimidinyloxy groups |
| Herbicidal Efficacy | IC₅₀ (ALS inhibition): 0.02 µM | IC₅₀: 0.12 µM |
| Selectivity | High (rice vs. weeds) | Moderate (phytotoxicity in crops) |
The 2,6-configuration optimizes steric alignment with the ALS enzyme’s active site, explaining its superior potency .
Structural Analogs: Antioxidant Benzoic Acid Derivatives
These derivatives exhibit antioxidant activity (e.g., DPPH radical scavenging IC₅₀: 8.5 µM vs. gallic acid’s 4.2 µM) . This highlights how substituent chemistry dictates functional divergence: bispyribac’s pyrimidine groups confer herbicidal activity, whereas phenolic groups in analogs enable radical scavenging .
Biological Activity
2,6-Bis[(4,6-dimethoxypyridin-2-yl)oxy]benzoic acid, commonly known as bispyribac, is a compound that has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article explores its synthesis, properties, and biological efficacy based on diverse sources of research.
- Molecular Formula : CHNO
- Molecular Weight : 430.368 g/mol
- CAS Number : 125401-75-4
- Density : 1.379 g/cm³
- Boiling Point : 686.4 °C at 760 mmHg
- Flash Point : 368.9 °C
Synthesis
The synthesis of bispyribac involves several steps:
- Starting Materials : The primary raw materials include 2,6-dihydroxybenzoic acid and 4,6-dimethoxypyrimidine.
- Chemical Reaction : The reaction typically employs sodium hydroxide in the presence of an organic solvent to facilitate the formation of the sodium salt of the compound .
- Yield and Recovery : The synthesis process can achieve a recovery rate of approximately 70% under optimal conditions .
Herbicidal Properties
Bispyribac is primarily recognized for its herbicidal activity:
- Mechanism of Action : It functions by inhibiting specific enzymes involved in the biosynthesis of essential amino acids in plants, effectively leading to their death.
- Target Weeds : It is particularly effective against a range of annual and perennial grasses and broadleaf weeds, including barnyard grass at various growth stages .
Efficacy Studies
Several studies have evaluated the efficacy of bispyribac:
- Field Trials : Research indicates that bispyribac demonstrates significant control over problematic weeds in rice fields when applied at low dosages .
- Comparative Studies : In trials comparing bispyribac with other herbicides, it has shown superior performance in terms of weed control and crop safety .
Case Studies
- Rice Cultivation : A study conducted in rice fields showed that bispyribac effectively reduced weed biomass by up to 90% compared to untreated plots, highlighting its potential as a post-emergence herbicide .
- Environmental Impact Assessments : Evaluations have indicated that bispyribac has low toxicity to non-target organisms and minimal residual effects on soil health, making it a suitable candidate for sustainable agricultural practices .
Q & A
Basic Research Questions
Q. How can I synthesize 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid with high purity, and what analytical methods are recommended for verification?
- Methodology :
- Synthesis : Utilize nucleophilic aromatic substitution between 2,6-dihydroxybenzoic acid and 2-chloro-4,6-dimethoxypyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) followed by recrystallization from ethanol/water mixtures improves purity (>97%) .
- Characterization :
- HPLC : Reverse-phase C18 column with UV detection at 254 nm to confirm purity .
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, methoxy groups at δ 3.8–4.0 ppm) .
- Mass Spectrometry : ESI-MS for molecular ion peak (m/z 430.37 for [M+H]⁺) .
Q. What crystallographic software and parameters are optimal for determining the crystal structure of this compound?
- Tools :
- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Key parameters: Mo Kα radiation (λ = 0.71073 Å), θ range 2.2–25.0°, and R-factor convergence <0.05 .
- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain (e.g., C–O–C angles ~117°) .
Advanced Research Questions
Q. How does 2,6-Bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoic acid inhibit acetolactate synthase (ALS), and how can its activity be compared to other ALS inhibitors?
- Mechanism : The compound competitively inhibits ALS by mimicking the substrate (pyruvate), blocking the enzyme’s active site. The dimethoxy-pyrimidine groups enhance binding affinity via hydrophobic interactions .
- Assay Design :
- In Vitro ALS Inhibition : Measure enzyme activity spectrophotometrically (λ = 520 nm) by quantifying acetoin formation. IC₅₀ values for this compound range from 0.1–1.0 µM, outperforming sulfonylureas but showing lower potency than imidazolinones .
- Molecular Docking : Use AutoDock Vina to compare binding poses with bispyribac-sodium (sodium salt derivative), noting differences in hydrogen bonding with ALS residues (e.g., Arg377, Trp574) .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Variables to Analyze :
- Purity : Impurities >3% (e.g., unreacted pyrimidine intermediates) can skew bioassay results. Validate purity via HPLC and adjust synthesis protocols .
- Formulation : Sodium salt derivatives (e.g., bispyribac-sodium) exhibit higher solubility and bioavailability. Compare activity of free acid vs. salt forms in standardized buffer systems (pH 7.4) .
- Assay Conditions : Standardize light/dark cycles, temperature, and plant species (e.g., Oryza sativa vs. Echinochloa crus-galli) in herbicidal studies .
Q. How can computational modeling predict the compound’s stability under varying environmental conditions?
- Approaches :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess hydrolysis susceptibility. The benzoic acid moiety is prone to photodegradation, with half-life <48 hrs under UV light .
- MD Simulations : Simulate solvation in water/soil systems (GROMACS) to predict adsorption coefficients (Kₐd ≈ 50–100 mL/g), indicating moderate soil mobility .
Structural and Mechanistic Insights
Q. What role do the methoxy groups play in the compound’s molecular interactions?
- Key Interactions :
- Hydrogen Bonding : Methoxy oxygen atoms act as hydrogen bond acceptors with ALS active-site residues (e.g., Ser653) .
- Steric Effects : 4,6-Dimethoxy substitution on pyrimidine prevents π-π stacking with non-target proteins, reducing off-target toxicity .
- Structural Data :
| Bond Angle/Length | Value | Significance |
|---|---|---|
| C–O–C (pyrimidine) | 117.7° | Optimal for ligand-enzyme fit |
| O–CH₃ distance | 1.42 Å | Stabilizes hydrophobic pockets |
| Source: X-ray crystallography . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
